molecular formula C27H26N4O2S B2772293 1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone CAS No. 477888-34-9

1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone

Cat. No. B2772293
CAS RN: 477888-34-9
M. Wt: 470.59
InChI Key: AAZPIHBSXCWHCK-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone, or BTPE for short, is a small molecule that has been studied for its potential to be used in a variety of scientific research applications. BTPE is a compound that belongs to the family of piperazines, and has a unique structure that has made it a target for research. It has been studied for its potential to act as an inhibitor or activator of certain enzymes, and its ability to interact with receptors in the body.

Scientific Research Applications

Synthesis and Antibacterial Activity

1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone and its derivatives have been explored for their synthesis methods and potential antibacterial activities. Microwave-assisted synthesis techniques have facilitated the creation of benzylpiperazine derivatives with pyrimidine and isoindolinedione, showcasing efficient yield and significant antibacterial properties against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Chemical Characterization and Potential Inhibitors

Further chemical synthesis efforts have produced new diheteroaryl thienothiophene derivatives, indicating the compound's flexibility in forming bases for various pharmacologically active molecules. These efforts underline the compound's role in developing potential inhibitors for various biological targets, such as 15-lipoxygenase, hinting at its application in treating inflammatory diseases and conditions associated with oxidative stress (Mabkhot, Al-Majid, & Alamary, 2011).

Electrochemical Synthesis

Electrochemical methods have also been employed to synthesize new phenylpiperazine derivatives, demonstrating an environmentally friendly and efficient approach to obtaining various pharmacologically relevant structures. This method highlights the compound's adaptability and potential for diverse applications in drug development (Nematollahi & Amani, 2011).

Neuroprotective Activities

Research into benzylpiperazine-based edaravone derivatives has shown promising neuroprotective activities, both in vitro and in vivo. These derivatives, particularly those containing benzylpiperazine moiety, have displayed significant protective effects against oxidative stress in neuronal cells and in models of acute cerebral ischemia. Such findings suggest the compound's potential in developing treatments for cerebral ischemic stroke and related neurological conditions (Gao et al., 2022).

Wound-Healing Potential

Another intriguing application involves the evaluation of the compound's derivatives for wound-healing activity. Certain derivatives have shown significant efficacy in enhancing wound closure, increasing tensile strength, and promoting granulation tissue formation in in vivo models. These outcomes point toward the compound's utility in developing new therapeutic agents for wound management (Vinaya et al., 2009).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S/c32-26(31-16-14-30(15-17-31)19-21-5-2-1-3-6-21)20-33-23-10-8-22(9-11-23)27-28-13-12-24(29-27)25-7-4-18-34-25/h1-13,18H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZPIHBSXCWHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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